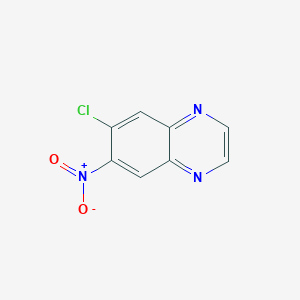
6-Chloro-7-nitroquinoxaline
描述
6-Chloro-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities and industrial applications. The compound this compound is particularly noted for its potential in various scientific research fields due to its unique chemical structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-nitroquinoxaline typically involves the nitration of 4-chloro-1,2-diaminobenzene followed by cyclization with glyoxal. The process can be summarized as follows:
Tosylation: The amino groups of 4-chloro-1,2-diaminobenzene are protected by tosylation.
Nitration: The protected diamine is nitrated using nitric acid in acetic acid.
Deprotection: The tosyl groups are removed to regenerate the amino groups.
Cyclization: The resulting diamine is condensed with glyoxal in ethanol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 6-Chloro-7-nitroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro and chloro groups can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or peracids.
Major Products:
Substitution Products: Aminoquinoxalines, thiolquinoxalines.
Reduction Products: 6-Chloro-7-aminoquinoxaline.
Oxidation Products: Quinoxaline N-oxides.
科学研究应用
6-Chloro-7-nitroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Chloro-7-nitroquinoxaline involves its interaction with cellular targets, leading to various biological effects. The nitro group is believed to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound also inhibits certain enzymes and disrupts cellular pathways, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
- 6-Fluoro-7-nitroquinoxaline
- 6-Bromo-7-nitroquinoxaline
- 6-Iodo-7-nitroquinoxaline
Comparison: 6-Chloro-7-nitroquinoxaline is unique due to its specific halogen substitution, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo counterparts, the chloro derivative exhibits distinct nucleophilic substitution patterns and biological effects. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications .
属性
IUPAC Name |
6-chloro-7-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVENYEPMSTYETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352924 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109541-21-1 | |
| Record name | 6-chloro-7-nitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


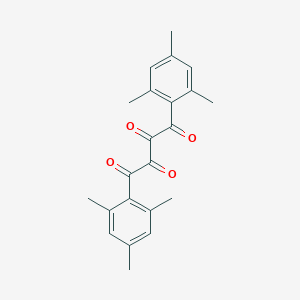
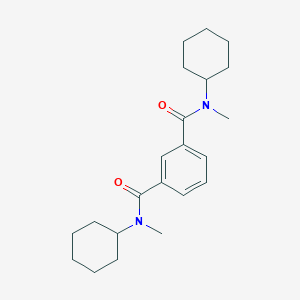
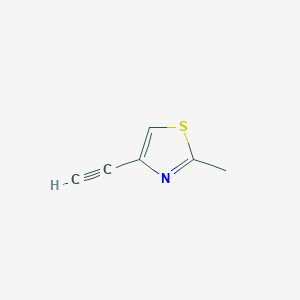
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
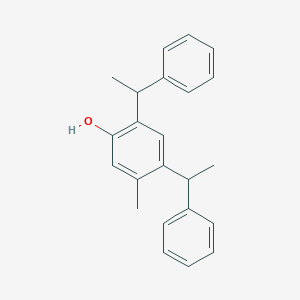
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
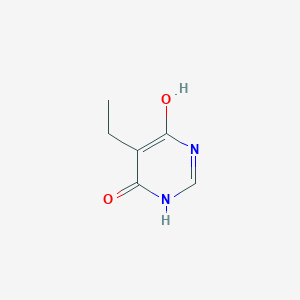
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)
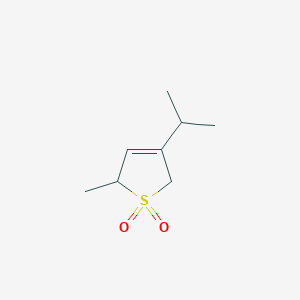
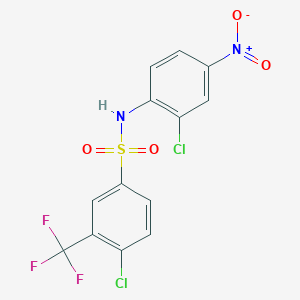
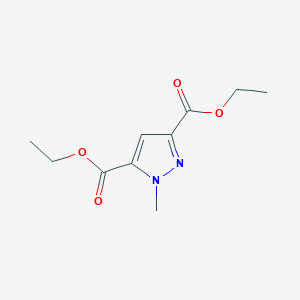
![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
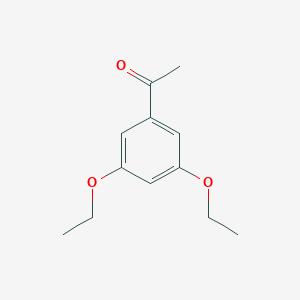
![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
